2-[(4-Nitrophenyl)amino]ethanol
Description
Properties
IUPAC Name |
2-(4-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-5-9-7-1-3-8(4-2-7)10(12)13/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLWNAMKBZKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295615 | |
| Record name | 2-[(4-nitrophenyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965-54-4 | |
| Record name | 2-(4-Nitroanilino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1965-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-nitrophenyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-NITROANILINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUX7X35LLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The hydroxyethylation-condensation pathway () initiates with nucleophilic substitution between 2-amino-5-nitrophenol and ethylene chlorohydrin under alkaline conditions. Sodium hydroxide (9.6 g per 25 g substrate) facilitates deprotonation, enabling attack at the ethylene chlorohydrin’s β-carbon. This exothermic reaction (ΔH = −58 kJ/mol) proceeds optimally at 100–130°C under 0.1–1.0 MPa pressure, achieving 98% conversion in 3–8 hours (HPLC monitoring).
Key stoichiometric relationships:
-
Molar ratio : 2-amino-5-nitrophenol : ethylene chlorohydrin = 1 : 1.2
-
Solvent : N,N-dimethylformamide (10:1 v/w ratio to substrate)
-
Alkali consumption : 0.4–1.5 g NaOH per gram intermediate
Condensation-Hydrolysis Sequence
The intermediate 2-(3-nitro-6-aminophenoxy)ethanol undergoes carbamate formation with ethyl chloroformate (23.4 g per 23.2 g intermediate) catalyzed by calcium carbonate (12.0 g). Condensation at 60–100°C for 4–9 hours precedes hydrolysis with 20% NaOH (50–90°C, 4–7 hours), yielding 2-[(4-nitrophenyl)amino]ethanol via nucleophilic acyl substitution.
Critical process parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrolysis temperature | 50–90°C | ±12% yield/10°C |
| NaOH concentration | 15–25% | Max yield at 20% |
| Post-hydrolysis dilution | 5–10× water volume | Prevents oligomerization |
Post-treatment involves aqueous dilution (5–10× mass), filtration, and vacuum drying (<50°C), achieving 99.2% purity (HPLC) and 63% isolated yield ().
Chloroformate Alkylation Approach
Cyclic Carbamate Intermediate Formation
US Patent 20070249868 () discloses a chloroformate-mediated route starting with 4-fluoro-3-nitro-aniline. Reaction with 2-chloroethyl-chloroformate (48.1 g per 50 g substrate) in N-methylpyrrolidone generates an acylated intermediate, followed by sodium methoxide-induced cyclization (30% solution, 230.7 g). The exothermic ring closure (40–60°C) produces 3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one with <0.3% byproducts.
Kinetic profile :
Alkaline Ring Opening and Reduction
Treatment with methanolic KOH (3.5 g in 100 mL) at reflux opens the oxazolidinone ring, yielding N-(2-hydroxyethyl)-4-methoxy-3-nitro-aniline. Subsequent catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces the nitro group to an amine, achieving 94% conversion in 6 hours.
Comparative solvent efficiency :
| Solvent | Reaction Time (h) | Purity (%) |
|---|---|---|
| N-methylpyrrolidone | 5.2 | 98.7 |
| Dimethylacetamide | 6.8 | 97.1 |
| DMF | 7.5 | 95.3 |
Comparative Analysis with Classical Methods
EP 1852414 () benchmarks modern syntheses against DE-A 35 36 066’s multi-step process:
Key improvements :
-
Temperature reduction : 40–60°C vs. 80–110°C in prior art
-
Byproduct suppression : 4-amino-2-nitro-anisole content <0.5% vs. 2.8–4.1% historically
-
Step integration : 3 steps without intermediate isolation vs. 5 isolated steps
Economic analysis reveals 23% cost reduction from eliminated workup stages and 18% higher throughput due to continuous processing capabilities.
Catalytic Hydrogenation and Reduction Innovations
Post-synthetic modifications () employ Pd/C (0.5–2.0 wt%) for nitro group reduction. Hydrogen pressure optimization shows:
| H₂ Pressure (psi) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 30 | 78 | 92 |
| 50 | 94 | 96 |
| 70 | 97 | 94 |
Methanol/water (9:1) mixtures enhance catalyst longevity, enabling 15 reaction cycles with <5% activity loss.
Industrial Scalability and Environmental Metrics
-
Organic waste : 0.8 kg/kg product (vs. 2.1 kg/kg in classical methods)
-
Aqueous effluent : 12 L/kg (70% recyclable after reverse osmosis)
-
Energy consumption : 18 kWh/kg (35% reduction via heat integration)
Continuous flow implementations achieve 92% space-time yield (2.1 kg/L·day) in pilot-scale reactors.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) in the para position of the phenyl ring undergoes reduction to form primary amine derivatives.
Key Reagents and Conditions:
Mechanistic Insight :
- Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by stepwise reduction of -NO₂ to -NH₂ through nitroso and hydroxylamine intermediates.
- Ammonium formate acts as a hydrogen donor in transfer hydrogenation, avoiding pressurized H₂ gas .
Oxidation Reactions
The ethanolamine side chain (-CH₂CH₂OH) undergoes oxidation, while the nitro group remains stable under mild conditions.
Key Pathways:
Side Reactions :
- Over-oxidation of the ethanolamine chain may lead to cleavage under harsh conditions (e.g., HNO₃/H₂SO₄), producing nitrobenzoic acid derivatives .
Substitution Reactions
The hydroxyl group (-OH) in the ethanolamine moiety participates in nucleophilic substitution.
Key Examples:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Toluene, 80°C | 2-[(4-Nitrophenyl)amino]ethyl chloride | 92% | |
| Ethyl chloroformate/NaOH | DME, 60°C | N-[2-(2-Hydroxyethoxy)-4-nitrophenyl]ethanolamine | 75% |
Mechanistic Notes :
- Thionyl chloride converts -OH to -Cl, enabling further derivatization (e.g., alkylation, acylation).
- Ethyl chloroformate facilitates carbamate formation, useful in pharmaceutical intermediates .
Electrophilic Aromatic Substitution
The nitro group deactivates the ring, but directed substitution occurs under controlled conditions.
Nitration and Halogenation:
Challenges :
Condensation and Cyclization
The amino and hydroxyl groups enable cyclocondensation with carbonyl compounds.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Phosgene | THF, 0°C | 1,3-Oxazolidin-2-one derivative | Heterocyclic scaffold for drug design | |
| Acetyl chloride | Pyridine, 25°C | N-Acetylated derivative | Stability enhancement |
Photochemical and Thermal Stability
Scientific Research Applications
Pharmaceutical Development
2-[(4-Nitrophenyl)amino]ethanol serves as a precursor for synthesizing phenylpurinediamine derivatives, which are reversible kinase inhibitors targeting mutations associated with lung cancer. This application highlights its potential in developing targeted cancer therapies .
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. This suggests potential applications in developing antibacterial agents.
- Fungicidal Activity : It has been investigated for its effectiveness against phytopathogenic fungi, making it relevant in agricultural settings for crop protection.
Industrial Applications
This compound is utilized in the production of dyes and wood preservatives. Its ability to undergo various chemical reactions allows it to be modified into different derivatives suitable for these applications.
Case Study 1: Antimicrobial Efficacy
In a study assessing various nitroaniline derivatives, this compound was tested against a panel of bacterial strains. Results indicated that this compound demonstrated significant inhibitory effects on bacterial growth, supporting its potential use as an antibacterial agent.
Case Study 2: Genotoxicity Assessment
A genotoxicity assessment revealed mixed results for this compound. It showed positive results for frameshift mutations in certain strains of Salmonella typhimurium, while other assays did not indicate genotoxicity. This highlights the need for further investigation into its safety profile and potential regulatory considerations.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Amino-2-nitrophenyl)amino]ethanol: Similar in structure but with an additional amino group.
2-(ethyl(4-nitrophenyl)amino)ethanol: Contains an ethyl group instead of an aminoethanol moiety.
4-Nitrophenethyl alcohol: Lacks the amino group and has a different functional group arrangement.
Uniqueness
2-[(4-Nitrophenyl)amino]ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-[(4-Nitrophenyl)amino]ethanol, also known as 4-nitrophenyl-2-aminoethanol, is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and material sciences. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 182.18 g/mol. The compound features a nitrophenyl group attached to an aminoethanol moiety, which contributes to its reactivity and biological properties.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways in cells.
- Interaction with Receptors : It may bind to specific receptors, modulating their activity and influencing cellular responses.
- Antioxidant Properties : Some studies suggest that this compound can exhibit antioxidant effects, reducing oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cell lines. The compound displays dose-dependent cytotoxicity, with higher concentrations leading to increased cell death. The LD50 values have been determined through animal studies, indicating significant toxicity at elevated doses:
| Species | LD50 (mg/kg) |
|---|---|
| Rat (male) | >8000 |
| Mouse (female) | 7320 |
These findings highlight the need for caution in therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nitro-substituted phenyl compounds, including this compound. The results indicated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated IC50 values ranging from 20 to 40 µM across different cell types, suggesting its potential as an anticancer agent.
Toxicological Profile
Toxicological evaluations have shown that while this compound has therapeutic potential, it also poses risks due to its cytotoxicity. Acute toxicity studies indicate significant adverse effects at high doses:
- Acute Oral Toxicity : Studies reported clinical signs such as reduced activity and clonic-tonic spasms in animal models following high-dose administration.
- Dermal Toxicity : In dermal exposure studies, the compound exhibited moderate irritation potential but did not show significant systemic toxicity when applied topically at lower concentrations.
Applications in Research and Industry
Due to its unique properties, this compound is utilized in various applications:
- Synthesis of Liquid Crystalline Compounds : It serves as a precursor for synthesizing mesogenic compounds used in liquid crystal displays.
- Pharmaceutical Development : Its antimicrobial and cytotoxic properties make it a candidate for further development in drug formulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
